molecular formula C12H14ClNO2 B1420334 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide CAS No. 1097816-80-2

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide

Cat. No.: B1420334
CAS No.: 1097816-80-2
M. Wt: 239.7 g/mol
InChI Key: PLDHGUYEVLGTRL-UHFFFAOYSA-N
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Description

“2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide” is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzopyran ring attached to a propanamide group via a nitrogen atom . The benzopyran ring is a common structure in many natural compounds and pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide have been synthesized and tested for their antinociceptive activity. For instance, (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives displayed significant antinociceptive properties in various tests, demonstrating potential for pain relief applications (Önkol et al., 2004).

Antimicrobial and Cytotoxic Applications

  • New thiazole derivatives, including compounds structurally related to this compound, showed promising antibacterial and anticandidal effects, as well as cytotoxicity against various cancer cell lines (Dawbaa et al., 2021).

Synthesis Techniques and Chemical Properties

  • Efficient synthesis methods have been developed for related compounds, offering insights into the versatility of this compound in chemical synthesis. For example, a synthesis of N‐Substituted‐3‐aryl‐3‐(4‐hydroxy‐6‐methyl‐2‐oxo‐2H‐pyran‐3‐yl)propanamides using a four-component reaction in an aqueous medium highlights the compound's utility in creating new chemical entities (Dou et al., 2013).

Potential for Developing Novel Therapeutics

  • Studies on compounds structurally related to this compound have indicated their potential in developing new therapeutics. For instance, synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides showed effectiveness in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their concentrations. These interactions are important for understanding the compound’s impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, the localization and accumulation of the compound within certain cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-10-6-7-16-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDHGUYEVLGTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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